Technical Guide: Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH
Technical Guide: Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH
Advanced Solubilizing Building Blocks for Difficult Peptide Sequences
Executive Summary
Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH (CAS: 920519-32-0) is a specialized pseudoproline dipeptide building block designed to overcome one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS): on-resin aggregation.[1]
By temporarily replacing a native Asp-Thr segment with a cyclic oxazolidine structure, this molecule introduces a "kink" in the peptide backbone.[1][2] This disruption prevents the formation of inter-chain
Chemical Identity & Structural Profile[3][4]
This reagent is a pre-formed dipeptide.[2][3][4] It allows the simultaneous introduction of Aspartic Acid (Asp) and Threonine (Thr) in a single coupling step.[1] The Threonine side chain is protected as a 2,2-dimethyloxazolidine (pseudoproline), which serves dual functions: side-chain protection and backbone structural modification.[1]
| Property | Specification |
| Systematic Name | Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH |
| Catalog Notation | Fmoc-Asp(OtBu)-Thr(Psime,Mepro)-OH |
| CAS Number | 920519-32-0 |
| Molecular Formula | |
| Molecular Weight | 552.6 g/mol |
| Protecting Groups | Fmoc (N-term, Base labile); OtBu (Asp side chain, Acid labile); Ψ(Me,Me)pro (Thr backbone/side chain, Acid labile) |
| Solubility | Soluble in DMF, DCM, NMP |
Mechanism of Action
The efficacy of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH relies on the "Pseudoproline Effect," a concept pioneered by Mutter et al. to disrupt secondary structures during chain elongation.[1]
2.1 The Aggregation Problem
In standard SPPS, growing peptide chains often associate via hydrogen bonding to form
-
Incomplete couplings (deletion sequences).[1]
-
Slow deprotection kinetics.
-
Low crude purity.
2.2 The Pseudoproline Solution
The oxazolidine ring in the Threonine position mimics the structure of Proline.[1][4][5]
-
Cis-Trans Isomerization: The cyclic structure induces a preference for the cis-amide bond conformation (~20-30% population), creating a "kink" in the backbone.[1]
-
Beta-Sheet Disruption: This kink physically prevents the alignment of hydrogen bond donors/acceptors required for
-sheet formation.[1][2] -
Solvation: The bulky dimethyl group on the oxazolidine ring sterically hinders packing, keeping the peptide chain solvated and accessible.[1]
2.3 Regeneration (The "Magic" Step)
The pseudoproline structure is temporary.[1][6][7] The oxazolidine ring is sensitive to Trifluoroacetic Acid (TFA).[4][7] During the final global cleavage step, the ring hydrolyzes, releasing acetone and regenerating the native Threonine hydroxyl group.[1]
Caption: Logical flow of pseudoproline action: from aggregation disruption during synthesis to native sequence regeneration upon cleavage.[1][2][4][6]
Experimental Protocol
3.1 Strategic Placement[1]
-
Frequency: Insert a pseudoproline dipeptide every 5–7 residues in a hydrophobic or difficult sequence.
-
Position: The optimal position is within the hydrophobic region, not just before it.[1]
3.2 Coupling Protocol (Standard Fmoc SPPS)
Since this is a dipeptide, the molecular weight is higher than standard amino acids.[1] Ensure calculations reflect the MW of 552.6 g/mol .
Reagents:
-
Activator: HATU or PyBOP (preferred over DIC/HOBt for steric reasons).[1]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Wang, Rink Amide) in DMF for 30 mins. Deprotect the N-terminus of the previous amino acid (20% Piperidine/DMF).[1]
-
Activation:
-
Coupling:
-
Add the activated mixture to the resin.[1]
-
Time: Allow to react for 2–4 hours (longer than standard AA coupling due to the bulk of the dipeptide).
-
Note: Double coupling is rarely necessary for the dipeptide itself, but highly recommended for the subsequent amino acid attached to the pseudoproline N-terminus.[1]
-
-
Washing: Wash resin
with DMF, with DCM. -
Subsequent Elongation:
-
The N-terminal Fmoc group on the Asp residue is removed via standard piperidine protocols.[1]
-
Critical: The coupling of the next amino acid onto the N-terminus of the Asp residue proceeds at a normal rate; the steric hindrance is primarily associated with the internal oxazolidine ring, not the external Asp amine.
-
3.3 Cleavage & Deprotection
The ring opening is acid-catalyzed and water-dependent.[1]
Cocktail: Reagent K or Standard TFA/Water/TIS.
-
Composition: 95% TFA, 2.5%
, 2.5% TIS (Triisopropylsilane).[1] -
Time: 2 to 3 hours at room temperature.
-
Mechanism: The high concentration of TFA protonates the oxazolidine nitrogen and oxygen, leading to hydrolysis.[1] The water molecule is essential for the hydrolysis step to regenerate the Threonine hydroxyl.[1]
Warning: Do not use anhydrous cleavage cocktails. Water is a reactant in the ring-opening mechanism.[1]
Troubleshooting & Quality Control
| Observation | Potential Cause | Solution |
| Mass Spec +40 Da | Incomplete ring opening (Isopropylidene adduct remains).[1] | Extend cleavage time; ensure cleavage cocktail contains at least 2.5% water. |
| Low Yield of Dipeptide | Steric hindrance during coupling.[8] | Switch to HATU/HOAt; increase coupling time to 4 hours; increase excess to 4-5 eq. |
| Deletion of Next AA | Incomplete Fmoc removal from the Asp residue. | Perform double deprotection (2 x 10 min) after the pseudoproline cycle. |
4.1 Analytical Expectations
-
HPLC: The pseudoproline derivative will have a different retention time than the native peptide.[1] Do not use the retention time of the protected fragment for final QC.
-
Mass Spectrometry: You should observe the mass of the native peptide (Asp-Thr).[1] The acetone moiety (
, ~40 Da mass shift) should be completely absent.[1]
Workflow Visualization
Caption: Step-by-step integration of the pseudoproline dipeptide into the SPPS workflow.
References
-
Mutter, M., et al. (2004).[1] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science.
-
Novabiochem (Merck). "Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH Product Specification." Sigma-Aldrich Catalog. [1]
-
Sampson, W.R., et al. (1999).[1][7] "The synthesis of 'difficult' peptides using pseudoproline amino acid building blocks."[1][2][4][9][7][8] Journal of Peptide Science.
-
Bachem. "Pseudoproline Dipeptides for Peptide Synthesis." Bachem Technical Guides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. bachem.com [bachem.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
